molecular formula C13H20N2OS B14910805 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide

2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide

Cat. No.: B14910805
M. Wt: 252.38 g/mol
InChI Key: HJXPQFNWSXOACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide is a compound that features a cyclopropyl group, a thiophene ring, and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclopropyl(thiophen-2-yl)methyl)amino)-N-isopropylacetamide is unique due to the combination of a cyclopropyl group, a thiophene ring, and an isopropylacetamide moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

2-[[cyclopropyl(thiophen-2-yl)methyl]amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H20N2OS/c1-9(2)15-12(16)8-14-13(10-5-6-10)11-4-3-7-17-11/h3-4,7,9-10,13-14H,5-6,8H2,1-2H3,(H,15,16)

InChI Key

HJXPQFNWSXOACK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(C1CC1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.